

Spectroscopic Characterization of Di-n-Butylarsine: A Predictive and Methodological Guide

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Di-n-Butylarsin**e. Due to a lack of publicly available experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of analogous chemical structures. Furthermore, it details generalized experimental protocols for the acquisition of such data, serving as a foundational resource for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Di-n-Butylarsin**e, derived from established principles of spectroscopy and data from analogous organo-n-butyl and organoarsenic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Di-n-Butylarsine



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
As-CH ₂ -	1.5 - 2.0	Triplet	~7-8
-CH ₂ -CH ₂ -	1.3 - 1.6	Sextet	~7-8
-CH₂-CH₃	1.2 - 1.5	Sextet	~7-8
-CH₃	0.8 - 1.0	Triplet	~7-8

Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-n-

Butylarsine

Carbon	Predicted Chemical Shift (δ, ppm)
As-CH ₂ -	25 - 35
-CH ₂ -CH ₂ -	28 - 38
-CH ₂ -CH ₃	20 - 30
-CH₃	10 - 15

Table 3: Predicted Infrared (IR) Absorption Bands for Di-

n-Butvlarsine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (Aliphatic stretch)	2850 - 3000	Strong
C-H (Aliphatic bend)	1375 - 1470	Medium
As-C Stretch	550 - 650	Medium-Weak

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for Di-n-Butylarsine



m/z	Predicted Fragment	
189	[M+H] ⁺ (Molecular Ion + H)	
133	[M - C ₄ H ₉] ⁺	
75	[As] ⁺	
57	[C ₄ H ₉] ⁺	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Di-n-Butylarsine in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: 300 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Parameters:
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64 (sample concentration dependent).
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: 75 MHz or higher (corresponding to the ¹H frequency).
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).



- Acquisition Parameters:
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of neat liquid **Di-n-Butylarsin**e between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Acquisition:
 - Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
 - o Mode: Transmittance.
 - Scan Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation and aid in structural elucidation.
- Analysis:

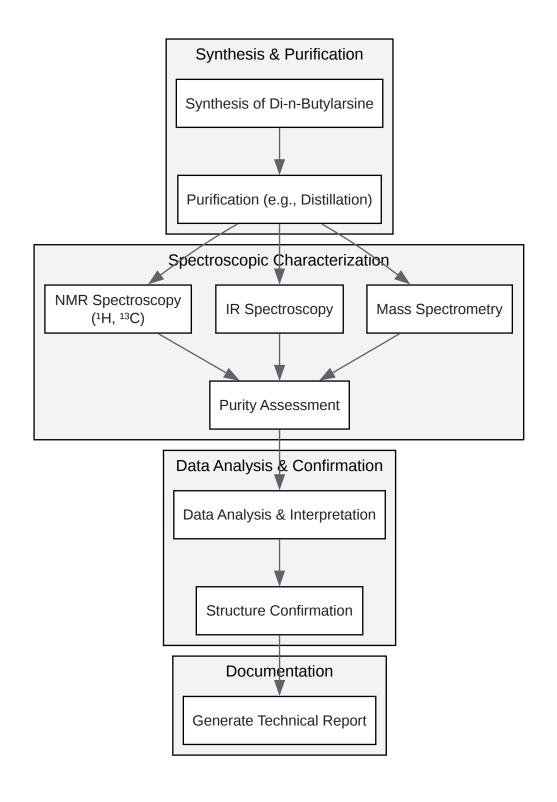


- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50 500.
- Polarity: Positive ion mode.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound such as **Di-n-Butylarsin**e.





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Caption: Workflow for Synthesis and Characterization.

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